molecular formula C8H7BrINO2 B2873645 Methyl 3-amino-5-bromo-4-iodobenzoate CAS No. 1341291-68-6

Methyl 3-amino-5-bromo-4-iodobenzoate

Cat. No.: B2873645
CAS No.: 1341291-68-6
M. Wt: 355.957
InChI Key: OGHWAKOHMJJNPZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-4-iodobenzoate is an organic compound with the molecular formula C8H7BrINO2. It is a derivative of benzoic acid and contains amino, bromo, and iodo substituents on the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-bromo-4-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl 3-aminobenzoate. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-bromo-4-iodobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of new drugs and therapeutic agents.

    Agrochemicals: As a precursor in the synthesis of pesticides and herbicides.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-bromo-4-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and iodo groups can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 3-amino-5-bromo-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHWAKOHMJJNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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